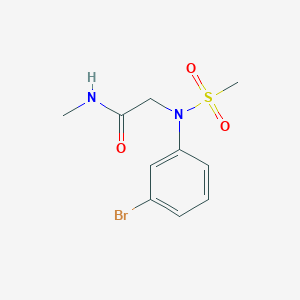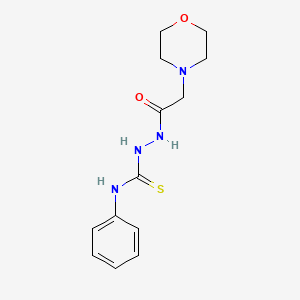![molecular formula C16H22N2O2 B5846635 2-[(3-cyclohexylpropanoyl)amino]benzamide](/img/structure/B5846635.png)
2-[(3-cyclohexylpropanoyl)amino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-cyclohexylpropanoyl)amino]benzamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as CPPB and is known for its ability to modulate the activity of certain receptors in the brain. In
Wirkmechanismus
CPPB exerts its effects on GABA(B) receptors by binding to a specific site on the receptor known as the allosteric modulatory site. This binding results in a change in the conformation of the receptor, leading to an increase in the activity of the receptor. The exact mechanism by which CPPB modulates GABA(B) receptor activity is still under investigation.
Biochemical and Physiological Effects:
CPPB has been shown to have a range of biochemical and physiological effects. In addition to its effects on GABA(B) receptors, CPPB has been found to modulate the activity of other receptors, including dopamine receptors. CPPB has also been shown to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CPPB in lab experiments is its selectivity for GABA(B) receptors. This selectivity allows researchers to study the specific effects of modulating GABA(B) receptor activity without affecting other receptors. However, one limitation of using CPPB is its relatively short half-life, which can make it difficult to maintain a stable concentration of the compound in experiments.
Zukünftige Richtungen
There are several future directions for research on CPPB. One area of interest is the development of more potent and selective modulators of GABA(B) receptors. Another area of interest is the investigation of the role of GABA(B) receptors in neurological disorders such as epilepsy and Parkinson's disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of CPPB and its potential applications in medicine.
Synthesemethoden
The synthesis of CPPB involves the reaction of 3-cyclohexylpropanoic acid with 2-aminobenzamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields CPPB in high purity and yield. The synthesis of CPPB is relatively simple and can be performed in a standard laboratory setting.
Wissenschaftliche Forschungsanwendungen
CPPB has been found to have a wide range of potential applications in scientific research. One of the most notable applications is in the study of GABA(B) receptors. CPPB has been shown to selectively modulate the activity of GABA(B) receptors, which are involved in a variety of physiological processes, including neurotransmitter release, synaptic plasticity, and neuronal excitability. CPPB has also been used to study the role of GABA(B) receptors in addiction and anxiety disorders.
Eigenschaften
IUPAC Name |
2-(3-cyclohexylpropanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c17-16(20)13-8-4-5-9-14(13)18-15(19)11-10-12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7,10-11H2,(H2,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXHGPKNDWREIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NC2=CC=CC=C2C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[benzyl(2,3-dichlorobenzyl)amino]ethanol](/img/structure/B5846576.png)


![2-[3-(1,1,2,2-tetrafluoroethyl)-5-isoxazolyl]phenol](/img/structure/B5846593.png)


![2-{[4-(isopropylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B5846620.png)

![2-ethoxy-N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5846630.png)
![N-(5-methyl-1,3-thiazol-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5846643.png)


![N,N-dimethyl-4-{[4-(2-methylphenyl)-1-piperazinyl]carbonothioyl}aniline](/img/structure/B5846655.png)
![N-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-methylbenzamide](/img/structure/B5846656.png)